N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O5S2/c1-14(23)21-15-6-8-16(9-7-15)29(26,27)22-11-10-19(28(24,25)13-12-22)17-4-2-3-5-18(17)20/h2-9,19H,10-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZNCBGXXSZMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a diamine and a sulfonyl chloride.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the thiazepane ring.
Attachment of the Sulfonyl Group: The sulfonyl group is attached through a sulfonation reaction, often using reagents like sulfur trioxide or chlorosulfonic acid.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens, nitrating agents, and organometallic compounds.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted aromatic compounds, depending on the reagents used.
Scientific Research Applications
Overview
Research indicates that compounds with similar structures exhibit promising anticancer properties. The National Cancer Institute's Developmental Therapeutics Program has evaluated various derivatives for their efficacy against human tumor cells. Preliminary studies suggest that N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide may follow suit.
In Vitro Studies
In vitro studies have demonstrated that related compounds can inhibit tumor cell growth effectively. For instance, compounds with sulfonamide groups have shown activity against various cancer cell lines:
| Compound ID | Cell Line | IC₅₀ Value (µM) | Apoptosis Induction |
|---|---|---|---|
| 6f | A549 | 15 | Yes |
| 6g | C6 | 20 | Yes |
These findings suggest that modifications to the compound's structure could enhance its anticancer activity through mechanisms such as apoptosis induction and enzyme inhibition.
Anticonvulsant Properties
The structural features of this compound suggest potential anticonvulsant activity. Compounds containing azepane rings have been studied for their efficacy in models of epilepsy.
Case Studies
- Phenylpiperazine Derivatives : Studies on structurally similar phenylpiperazine derivatives revealed significant anticonvulsant properties in maximal electroshock (MES) tests. These findings imply that modifications to the azepane or thiophene components could enhance efficacy.
- Thiazole Derivatives : Research on thiazole derivatives demonstrated increased cytotoxicity against tumor cell lines when specific modifications were made. This suggests that incorporating azepane and thiophene groups may enhance both anticancer and anticonvulsant activities.
Mechanism of Action
The mechanism of action of N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfonyl group can participate in hydrogen bonding. The thiazepane ring provides structural rigidity, facilitating specific interactions with target molecules.
Comparison with Similar Compounds
Melting Points and Stability
Spectroscopic Data
Biological Activity
N-(4-((7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)sulfonyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C22H21FN2O4S
- Molecular Weight : 432.48 g/mol
- IUPAC Name : this compound
This structure features a thiazepane ring, which is known to influence various biological activities.
Anticonvulsant Activity
Research has indicated that compounds structurally related to this compound exhibit anticonvulsant properties. For instance, studies on similar N-phenyl derivatives have shown promising results in animal models of epilepsy. In particular, derivatives that include a thiazepane moiety have demonstrated efficacy in maximal electroshock (MES) tests, suggesting potential for further development as anticonvulsants .
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with neuronal voltage-sensitive sodium channels. Preliminary studies suggest that related compounds can bind to these channels, modulating their activity and thereby influencing neuronal excitability and seizure threshold .
Case Studies and Experimental Data
A summary of key findings from various studies is presented in the table below:
These findings highlight the anticonvulsant potential of thiazepane-containing compounds and underscore the importance of further research into their mechanisms and therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
